JAK3 Inhibitor VI, identified by its CAS number 856436-16-3, is a selective and reversible inhibitor of Janus kinase 3 (JAK3). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of diseases associated with aberrant JAK3 signaling. The compound is classified under small molecule inhibitors targeting the JAK family of kinases, which play crucial roles in various cellular processes, including immune response and cell proliferation.
JAK3 Inhibitor VI is derived from synthetic methodologies aimed at developing selective inhibitors for JAK3. It belongs to a broader class of compounds that inhibit tyrosine kinases, specifically those involved in cytokine signaling pathways. The compound's molecular formula is C18H13N3O•CH3SO3H, with a molecular weight of 383.42 g/mol . Its design is rooted in the need for targeted therapies that can modulate JAK3 activity without affecting other JAK family members.
The synthesis of JAK3 Inhibitor VI involves several key steps that optimize its selectivity and potency. The design process typically begins with modifications to existing JAK inhibitors, such as Tofacitinib, to enhance their specificity for JAK3.
The synthesis pathway may involve multiple steps to introduce functional groups that enhance binding affinity to the JAK3 active site while minimizing interactions with other kinases .
JAK3 Inhibitor VI features a complex molecular structure characterized by a 3′-pyridyl oxindole scaffold. This structure is essential for its binding interactions within the ATP-binding pocket of JAK3.
Crystallographic data from studies involving similar compounds indicate that the inhibitor forms hydrogen bonds with critical residues in the active site of JAK3, which stabilizes its binding .
JAK3 Inhibitor VI undergoes specific chemical reactions that are crucial for its inhibitory activity:
The inhibitor's selectivity is attributed to its structural compatibility with the unique features of the JAK3 enzyme compared to other kinases .
The mechanism by which JAK3 Inhibitor VI exerts its effects involves competitive inhibition at the ATP-binding site of JAK3:
Experimental data indicate that JAK3 Inhibitor VI has an IC50 value of approximately 1.43 μmol/L against mutant forms of epidermal growth factor receptor (EGFR), showcasing its potential in targeting specific mutations associated with cancer .
JAK3 Inhibitor VI exhibits several notable physical and chemical properties:
These properties contribute to its suitability for further development as a therapeutic candidate .
JAK3 Inhibitor VI has several promising applications in scientific research and clinical settings:
Janus Kinase 3 emerged as a critical therapeutic target due to its restricted expression and non-redundant immunological functions. Unlike ubiquitously expressed Janus Kinase 1, Janus Kinase 2, and Tyrosine Kinase 2, Janus Kinase 3 expression is predominantly localized to hematopoietic cells, where it partners with the common gamma chain (γc) of cytokine receptors. Seminal studies established that Janus Kinase 3 transduces signals for interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21 – cytokines essential for lymphocyte development, activation, and homeostasis [4] [10]. Genetic evidence from severe combined immunodeficiency patients with Janus Kinase 3 mutations revealed profound deficits in T-cell, B-cell, and natural killer cell populations, confirming its indispensable role in adaptive immunity without affecting other organ systems [2] [4]. This biological specificity positioned Janus Kinase 3 as an attractive target for immune modulation without broad-spectrum kinase inhibition liabilities.
Table 1: Biological Functions of Janus Kinase Family Members
| Janus Kinase Isoform | Primary Cytokine Signaling Roles | Expression Profile | Knockout Phenotype |
|---|---|---|---|
| Janus Kinase 1 | γc-chain cytokines, interferons, IL-6 family | Ubiquitous | Perinatal lethality; neurologic defects |
| Janus Kinase 2 | Erythropoietin, thrombopoietin, GM-CSF, growth hormone | Ubiquitous | Embryonic lethality (defective erythropoiesis) |
| Janus Kinase 3 | γc-chain cytokines only | Hematopoietic-restricted | Severe combined immunodeficiency |
| Tyrosine Kinase 2 | Interferon-α/β, interleukin-12, interleukin-23 | Ubiquitous | Mild immune dysregulation |
The therapeutic repositioning of Janus Kinase 3 Inhibitor VI for epidermal growth factor receptor-mutant non-small cell lung cancer stemmed from mechanistic parallels between kinase resistance mutations and conserved structural elements. Epidermal growth factor receptor with the gatekeeper mutation T790M (threonine-to-methionine substitution at residue 790) develops resistance to first-generation epidermal growth factor receptor tyrosine kinase inhibitors like gefitinib and erlotinib by increasing adenosine triphosphate affinity and sterically hindering drug binding [1] [5]. Crucially, biochemical analysis revealed that the methionine gatekeeper residue in epidermal growth factor receptor-T790M structurally mirrors the native methionine residue at the analogous position (M902) in Janus Kinase 3. This conservation suggested that tyrosine kinase inhibitors optimized for Janus Kinase 3 might inherently accommodate the methionine gatekeeper in epidermal growth factor receptor-T790M [1] [3].
Clinical urgency further motivated this repurposing strategy. Approximately 62% of epidermal growth factor receptor-mutant lung adenocarcinoma patients developing acquired resistance harbor epidermal growth factor receptor-T790M [5]. These patients face limited therapeutic options due to dose-limiting toxicities of quinazoline-based irreversible epidermal growth factor receptor inhibitors against wild-type epidermal growth factor receptor in skin and gastrointestinal tract [1] [8]. Janus Kinase 3 Inhibitor VI offered a reversible inhibition mechanism potentially sparing wild-type epidermal growth factor receptor while targeting the resistance mutation.
The discovery of epidermal growth factor receptor-T790M inhibition by Janus Kinase 3 Inhibitor VI resulted from systematic kinase profiling combining biochemical, cellular, and computational approaches:
In Vitro Kinase Assay Screening: A library of 95 kinase inhibitors was screened against recombinant cytoplasmic domains of wild-type epidermal growth factor receptor, epidermal growth factor receptor-L858R (sensitizing mutation), and epidermal growth factor receptor-T790M/L858R. Janus Kinase 3 Inhibitor VI selectively inhibited epidermal growth factor receptor-T790M/L858R kinase activity (IC₅₀ = 0.5 μM) while exhibiting minimal activity against wild-type epidermal growth factor receptor (>10-fold selectivity) [1].
Cellular Phosphorylation Analysis: In non-small cell lung cancer cell line NCI-H1975 (harboring epidermal growth factor receptor-T790M/L858R), Janus Kinase 3 Inhibitor VI (5 μM) suppressed epidermal growth factor-stimulated autophosphorylation of epidermal growth factor receptor at Y1045 and Y1068 residues. In contrast, it showed negligible inhibition of wild-type epidermal growth factor receptor phosphorylation in A431 epidermoid carcinoma cells [1] [3].
Proliferation Assays: Janus Kinase 3 Inhibitor VI selectively inhibited proliferation of NCI-H1975 cells (epidermal growth factor receptor-T790M-positive) with IC₅₀ values approximately 5 μM, while demonstrating minimal anti-proliferative effects on A549 and A431 cells (wild-type epidermal growth factor receptor) at concentrations up to 20 μM [1].
Table 2: Selectivity Profile of Janus Kinase 3 Inhibitor VI
| Kinase Target | In Vitro Inhibition (IC₅₀) | Cellular Activity | Functional Consequence |
|---|---|---|---|
| Janus Kinase 3 | Not reported | Not tested in study | Primary intended target |
| Epidermal Growth Factor Receptor-T790M/L858R | 0.5 μM | Inhibition of autophosphorylation | Anti-proliferative in NCI-H1975 cells |
| Wild-Type Epidermal Growth Factor Receptor | >5 μM | No inhibition at 5 μM | Minimal effect on A431/A549 proliferation |
| Other Kinases | Not detected in 95-kinase panel | Not tested | High selectivity |
Janus Kinase 3 Inhibitor VI exhibits distinct mechanistic and selectivity advantages over quinazoline-based epidermal growth factor receptor inhibitors:
Mechanism of Inhibition: Unlike irreversible quinazoline inhibitors (e.g., afatinib, osimertinib) that form covalent bonds with Cys797 in epidermal growth factor receptor, Janus Kinase 3 Inhibitor VI acts as a reversible adenosine triphosphate-competitive inhibitor. This reversibility potentially reduces off-target reactivity [1] [8].
Mutant Selectivity: Biochemical assays demonstrated that Janus Kinase 3 Inhibitor VI inhibits epidermal growth factor receptor-T790M/L858R with 10-fold greater potency than wild-type epidermal growth factor receptor. In contrast, first-generation quinazolines (gefitinib, erlotinib) show >100-fold reduced activity against epidermal growth factor receptor-T790M versus wild-type, while second-generation quinazolines inhibit both equally due to covalent wild-type engagement [1].
Structural Basis for Selectivity: The methionine gatekeeper residue (M790) in epidermal growth factor receptor-T790M creates a sterically accommodating hydrophobic pocket similar to the native methionine (M902) in Janus Kinase 3. Quinazoline inhibitors, designed against the smaller threonine gatekeeper in wild-type epidermal growth factor receptor, clash with the methionine side chain. Janus Kinase 3 Inhibitor VI inherently complements this methionine-rich environment [1] [3].
Kinase Profiling Breadth: Whereas quinazoline-based epidermal growth factor receptor inhibitors exhibit cross-reactivity with ERBB family kinases (HER2, HER4) and other tyrosine kinases, Janus Kinase 3 Inhibitor VI showed no significant inhibition of 95 kinases in screening panels beyond epidermal growth factor receptor-T790M and Janus Kinase 3 [1] [8].
Table 3: Structural and Functional Comparison of Epidermal Growth Factor Receptor Inhibitors
| Property | JAK3 Inhibitor VI | Gefitinib (1st Gen) | Afatinib (2nd Gen) | Osimertinib (3rd Gen) |
|---|---|---|---|---|
| Primary Target | JAK3 / EGFR-T790M | Wild-type EGFR | Pan-ERBB | EGFR-T790M |
| Inhibition Mechanism | Reversible competitive | Reversible competitive | Irreversible covalent | Irreversible covalent |
| EGFR-T790M IC₅₀ | 0.5 μM | >10 μM | 0.2 μM | 0.01 μM |
| Wild-Type EGFR IC₅₀ | >5 μM | 0.02 μM | 0.5 μM | 0.2 μM |
| Selectivity for T790M vs Wild-Type | >10-fold | <0.01-fold | 2.5-fold | 20-fold |
| Gatekeeper Compatibility | Complementary to Met790 | Incompatible with Met790 | Partially compatible | Complementary to Met790 |
This comparative analysis underscores Janus Kinase 3 Inhibitor VI as a proof-of-concept for structure-guided kinase inhibitor repurposing. Its unique selectivity profile against epidermal growth factor receptor-T790M highlights the therapeutic potential of exploiting evolutionary conserved kinase domains to overcome mutation-driven drug resistance [1] [3] [8].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7